N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran ring, a chloro-methoxyphenyl group, and a dimethylphenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzofuran core, followed by the introduction of the chloro-methoxyphenyl group and the dimethylphenoxyacetamide moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Benzofuran Core Synthesis: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.
Introduction of Chloro-Methoxyphenyl Group: This step involves the use of chlorination and methoxylation reactions to introduce the chloro and methoxy groups onto the phenyl ring.
Formation of Dimethylphenoxyacetamide Moiety: The final step involves the coupling of the benzofuran core with the dimethylphenoxyacetamide group using a coupling reagent such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base like lutidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can produce a benzofuran alcohol derivative.
Scientific Research Applications
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Material Science: The compound’s properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound shares the chloro-methoxyphenyl group but lacks the benzofuran and dimethylphenoxyacetamide moieties.
N-(3,4-Dimethoxyphenethyl)-2-(4-methoxyphenyl)acetamide: Similar in having a phenoxyacetamide group but differs in the substitution pattern on the phenyl rings.
Uniqueness
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(3,4-dimethylphenoxy)acetamide is unique due to its combination of a benzofuran ring with chloro-methoxyphenyl and dimethylphenoxyacetamide groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C26H22ClNO5 |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(3,4-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C26H22ClNO5/c1-15-8-10-18(12-16(15)2)32-14-23(29)28-24-19-6-4-5-7-21(19)33-26(24)25(30)17-9-11-22(31-3)20(27)13-17/h4-13H,14H2,1-3H3,(H,28,29) |
InChI Key |
OAJRMBZQBXVXIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC(=C(C=C4)OC)Cl)C |
Origin of Product |
United States |
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